

# Environmental Persistence of Reactive Yellow 175 in Aqueous Solutions: A Technical Guide

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## Compound of Interest

Compound Name: Reactive yellow 175

Cat. No.: B1174809

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## Introduction

**Reactive Yellow 175** (RY 175) is a widely used azo dye in the textile industry, prized for its ability to form covalent bonds with fibers, resulting in excellent wash fastness. However, this high stability contributes to its persistence in the environment when released in industrial effluents. The discharge of these colored wastewaters is a significant environmental concern due to the potential toxicity of the dye and its degradation byproducts, as well as the aesthetic pollution of water bodies. This technical guide provides an in-depth overview of the environmental persistence of **Reactive Yellow 175** in aqueous solutions, focusing on its degradation through photodegradation, hydrolysis, and biodegradation. It is intended for researchers, scientists, and professionals involved in environmental science and drug development who require a technical understanding of the fate of such compounds in aquatic environments.

It is important to note that while information on the photodegradation of Reactive Yellow 17 (a closely related or identical compound) is available, specific quantitative kinetic data for the hydrolysis and biodegradation of C.I. **Reactive Yellow 175** is limited in publicly accessible scientific literature. Therefore, where specific data for RY 175 is unavailable, this guide will present data and protocols for other relevant reactive dyes to illustrate the experimental approaches and the nature of the expected results.

## Photodegradation of Reactive Yellow 175

Photodegradation, particularly through advanced oxidation processes (AOPs) like heterogeneous photocatalysis, is a promising method for the degradation of reactive dyes. This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide ( $\text{TiO}_2$ ), which, upon activation by UV or visible light, generates highly reactive hydroxyl radicals ( $\bullet\text{OH}$ ) that can break down the complex dye molecule.

Studies on reactive yellow dyes have shown that photocatalytic degradation generally follows pseudo-first-order kinetics.<sup>[1]</sup> The rate of degradation is influenced by several factors, including the initial dye concentration, pH of the solution, and the presence of oxidizing agents.

## Quantitative Data on Photodegradation

The following table summarizes findings from a study on the photocatalytic degradation of Reactive Yellow 17 (RY 17), which provides insights into the behavior of RY 175.

Parameter	Condition	Observation	Reference
Kinetics	UV/ $\text{TiO}_2$	The disappearance of the dye follows pseudo-first-order kinetics.	[1]
Initial Dye Concentration	Increasing concentration	The apparent rate constant decreases with an increase in the initial dye concentration.	[1]
Oxidizing Agents	Addition of $\text{O}_2$ , $\text{H}_2\text{O}_2$ , or persulphate	The degradation rate is influenced by the addition of these agents.	[1]
Mineralization Products	Post-degradation analysis	Formation of $\text{CO}_2$ , $\text{SO}_4^{2-}$ , $\text{NO}_3^-$ , and $\text{NH}_4^+$ ions was identified.	[1]

## Experimental Protocol: Photocatalytic Degradation

This protocol is based on the methodology described by Neppolian et al. (2001) for the photocatalytic degradation of Reactive Yellow 17.<sup>[1]</sup>

### 1. Materials and Reagents:

- **Reactive Yellow 175** dye
- Titanium dioxide (TiO<sub>2</sub>) photocatalyst (e.g., Degussa P25)
- Deionized water
- UV lamp (e.g., high-pressure mercury vapor lamp)
- Photoreactor (batch reactor with a quartz window for UV irradiation)
- Magnetic stirrer
- UV-Visible Spectrophotometer
- High-Performance Liquid Chromatography (HPLC) system
- Total Organic Carbon (TOC) analyzer

### 2. Procedure:

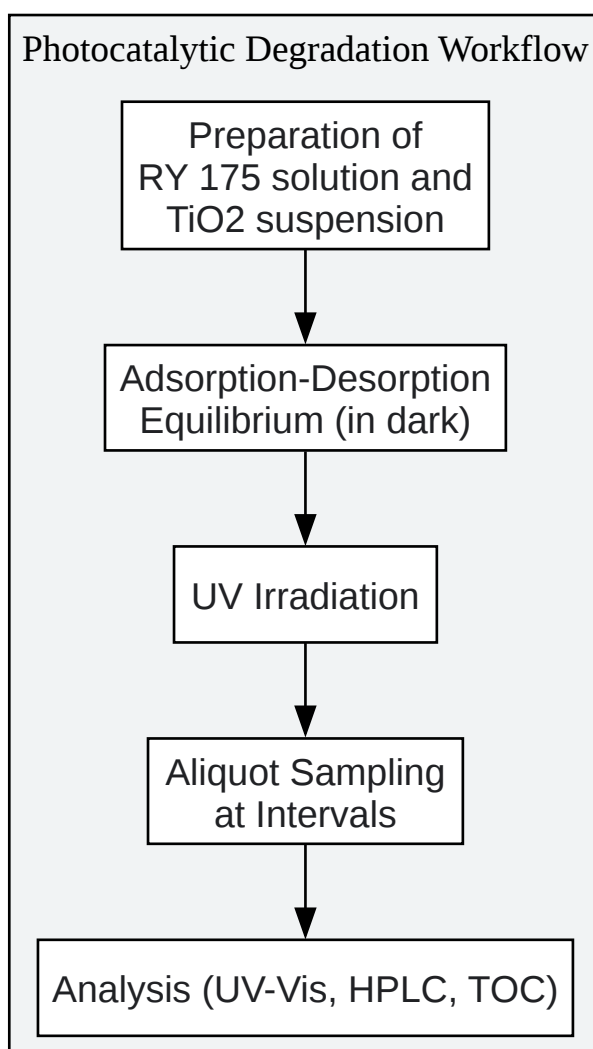
- Prepare a stock solution of **Reactive Yellow 175** in deionized water.
- In the photoreactor, prepare a suspension of the TiO<sub>2</sub> catalyst in a known volume of the dye solution of a specific concentration.
- Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
- Irradiate the suspension with the UV lamp while continuously stirring.
- Withdraw aliquots of the suspension at regular time intervals.

- Centrifuge or filter the aliquots to remove the  $\text{TiO}_2$  catalyst.
- Analyze the supernatant for the concentration of **Reactive Yellow 175** using a UV-Visible spectrophotometer at its maximum absorbance wavelength.
- Monitor the mineralization of the dye by measuring the TOC of the solution and by using HPLC to identify and quantify degradation byproducts and the disappearance of the parent dye molecule.

#### 9. Kinetic Analysis:

- The pseudo-first-order rate constant ( $k$ ) can be determined by plotting  $\ln(C_0/C)$  versus irradiation time ( $t$ ), where  $C_0$  is the initial concentration and  $C$  is the concentration at time  $t$ . The rate constant is the slope of the resulting straight line.

## Visualization of Photodegradation



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Caption: Experimental workflow for photocatalytic degradation of RY 175.

## Hydrolysis of Reactive Yellow 175

Reactive dyes, by design, contain reactive groups that can react with the hydroxyl groups of cellulosic fibers. However, in an aqueous solution, particularly under alkaline conditions, these reactive groups can also react with water molecules in a process called hydrolysis.[2] The hydrolyzed dye is no longer reactive towards the fiber and contributes to the colored effluent. The rate of hydrolysis is a critical factor in the dyeing process and in the environmental fate of the dye. Factors influencing hydrolysis include pH, temperature, and the chemical structure of the dye's reactive group.[2]

## Quantitative Data on Hydrolysis

As specific hydrolysis kinetic data for **Reactive Yellow 175** is not readily available, the following table presents data for C.I. Reactive Blue 198, a bifunctional reactive dye, to illustrate the type of quantitative information obtained from such studies.

Dye Concentration	Rate Constant (k) min <sup>-1</sup>	Reference
0.5%	0.011	<a href="#">[2]</a>
1.0%	0.012	<a href="#">[2]</a>
2.0%	0.025	<a href="#">[2]</a>

Data for C.I. Reactive Blue 198 at alkaline pH.

## Experimental Protocol: Determination of Hydrolysis Rate

This protocol is adapted from a study on the hydrolysis kinetics of a reactive dye using HPLC. [\[2\]](#)

### 1. Materials and Reagents:

- **Reactive Yellow 175** dye
- Deionized water
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) or other alkali to adjust pH
- Hydrochloric acid (HCl) for neutralization
- HPLC system with a C18 reverse-phase column and a suitable detector (e.g., UV-Vis)
- Mobile phase components (e.g., acetonitrile, water, buffer, ion-pairing agent)

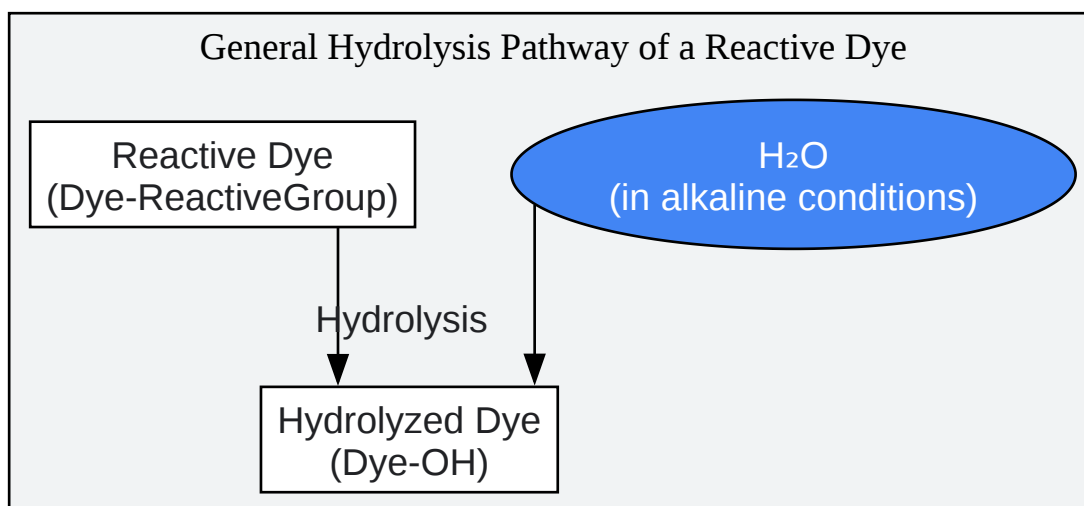
### 2. Procedure:

- Prepare a dye bath containing an aqueous solution of **Reactive Yellow 175** at a specific concentration.
- Maintain the dye bath at a constant temperature.
- At time zero, add a specific amount of alkali (e.g.,  $\text{Na}_2\text{CO}_3$ ) to initiate the hydrolysis reaction.
- Withdraw aliquots from the dye bath at regular time intervals.
- Immediately neutralize the aliquots to a pH of 7 with HCl to stop the hydrolysis reaction.
- Analyze the samples using HPLC to separate and quantify the unhydrolyzed and hydrolyzed forms of the dye. The separation is based on the different polarities of the two forms.
- The concentration of the unhydrolyzed dye ( $C_t$ ) at each time point is determined from the HPLC chromatograms.

#### 8. Kinetic Analysis:

- The hydrolysis of reactive dyes often follows first-order kinetics. The rate constant ( $k$ ) can be determined by plotting  $\log(C_t)$  versus time ( $t$ ). The slope of the resulting straight line is proportional to the rate constant.

## Visualization of Hydrolysis Pathway



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Caption: General pathway for the hydrolysis of a reactive dye.

## Biodegradation of Reactive Yellow 175

The biodegradation of azo dyes like **Reactive Yellow 175** is a complex process that is highly dependent on environmental conditions. Under anaerobic (oxygen-deficient) conditions, the azo bond ( $-N=N-$ ), which is responsible for the dye's color, can be reductively cleaved by microbial enzymes such as azoreductases. This cleavage results in the formation of colorless aromatic amines, which may be further degraded under aerobic (oxygen-rich) conditions. The complete mineralization of the dye to carbon dioxide, water, and inorganic salts is often challenging.

## Quantitative Data on Biodegradation

Specific biodegradation kinetic data for **Reactive Yellow 175** is not readily available. The efficiency of biodegradation is typically reported as the percentage of color removal over a specific period under defined conditions. The following table provides an example of the type of data that can be obtained from biodegradation studies of reactive dyes.

Organism/System	Dye	Conditions	Color Removal	Time
Mixed microbial culture	Reactive Red 141	Anaerobic	>90%	24 hours
Pseudomonas sp.	Reactive Yellow 84	Aerobic	85%	48 hours

## Experimental Protocol: Assessment of Biodegradation

This protocol provides a general framework for assessing the biodegradation of **Reactive Yellow 175** in a laboratory setting.

### 1. Materials and Reagents:

- **Reactive Yellow 175** dye



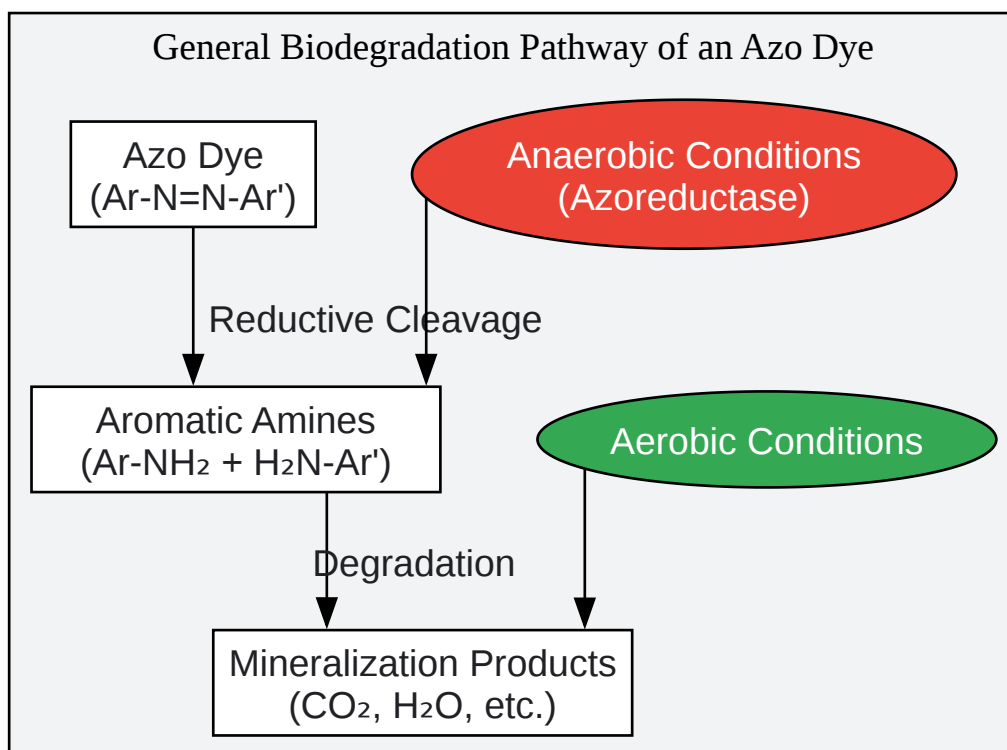
- Microbial inoculum (e.g., activated sludge from a wastewater treatment plant, or a specific bacterial/fungal strain)
- Nutrient medium (providing carbon, nitrogen, and other essential nutrients for microbial growth)
- Anaerobic and aerobic bioreactors
- Shaker incubator
- UV-Visible Spectrophotometer
- Analytical instruments for identifying degradation products (e.g., GC-MS, LC-MS)

## 2. Procedure (Anaerobic-Aerobic Sequential Treatment):

- Anaerobic Stage:
  - Set up an anaerobic bioreactor with the nutrient medium and the microbial inoculum.
  - Add **Reactive Yellow 175** to the reactor at a specific initial concentration.
  - Incubate the reactor under anaerobic conditions (e.g., by purging with nitrogen gas) at a controlled temperature and pH.
  - Monitor the decolorization of the dye solution over time using a UV-Visible spectrophotometer.
  - Withdraw samples periodically to analyze for the formation of aromatic amines.
- Aerobic Stage:
  - Transfer the decolorized effluent from the anaerobic stage to an aerobic bioreactor.
  - Ensure aerobic conditions by providing continuous aeration.
  - Monitor the degradation of the aromatic amines and the reduction in Chemical Oxygen Demand (COD) or TOC over time.

- Analyze the final effluent for residual compounds to assess the extent of mineralization.

## Visualization of Biodegradation Pathway



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Caption: General pathway for the biodegradation of an azo dye.

### Conclusion

The environmental persistence of **Reactive Yellow 175** in aqueous solutions is a significant issue due to its stability and the potential toxicity of its byproducts. Photodegradation, particularly using  $\text{TiO}_2$  photocatalysis, has been shown to be an effective method for its degradation and mineralization. Hydrolysis is a competing reaction during the dyeing process and in alkaline wastewater, leading to the formation of non-reactive, colored hydrolyzed dye. Biodegradation, especially through a sequential anaerobic-aerobic process, can lead to the complete breakdown of the dye molecule, although the rate and extent of degradation can vary significantly.

Further research is needed to determine the specific kinetic parameters for the hydrolysis and biodegradation of **Reactive Yellow 175** to develop more accurate models of its environmental fate and to optimize treatment technologies for its removal from industrial wastewater. The protocols and data presented in this guide provide a foundation for such investigations and a framework for understanding the environmental behavior of this and similar reactive dyes.

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- To cite this document: BenchChem. [Environmental Persistence of Reactive Yellow 175 in Aqueous Solutions: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174809#environmental-persistence-of-reactive-yellow-175-in-aqueous-solutions]

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